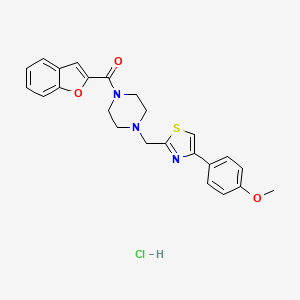

Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a benzofuran core linked to a piperazine-thiazol moiety.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S.ClH/c1-29-19-8-6-17(7-9-19)20-16-31-23(25-20)15-26-10-12-27(13-11-26)24(28)22-14-18-4-2-3-5-21(18)30-22;/h2-9,14,16H,10-13,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFIAWBUAINVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzofuran and thiazole derivatives, have been found to bind with high affinity to multiple receptors. These compounds have shown a broad spectrum of biological activities, indicating that they may interact with a variety of cellular targets.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets to induce a range of biological effects. The specific interactions and resulting changes would depend on the nature of the target and the context of the cellular environment.

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the context of the cellular environment.

Pharmacokinetics

Similar compounds have been noted for their improved bioavailability, allowing for efficient delivery to the site of action.

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may induce a range of biological effects. The specific effects would depend on the nature of the target and the context of the cellular environment.

Biochemical Analysis

Biochemical Properties

Based on the properties of benzofuran and thiazole derivatives, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some benzofuran derivatives have been found to exhibit antimicrobial properties, suggesting that this compound may also influence cell function

Biological Activity

Benzofuran derivatives, including the compound Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran compounds are known for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against bacteria, fungi, and viruses.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Reducing inflammation in various models.

- Neuroprotective : Potential in treating neurodegenerative diseases.

The incorporation of different substituents on the benzofuran core significantly influences these activities.

The compound in focus contains a benzofuran moiety linked to a thiazole and a piperazine ring. The structural features contribute to its biological efficacy:

- Benzofuran Core : Known for its role in various pharmacological activities.

- Thiazole Ring : Exhibits antibacterial and antifungal properties.

- Piperazine Moiety : Enhances interaction with biological targets, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 24 mm in diameter .

Anticancer Activity

Several studies have reported the anticancer potential of benzofuran derivatives. A series of compounds derived from benzofuran were tested against human ovarian cancer cell lines, revealing IC50 values as low as 11 μM . The presence of the methoxyphenyl and thiazole groups is believed to enhance cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Benzofuran derivatives have also demonstrated anti-inflammatory effects in various models. These compounds can inhibit pro-inflammatory cytokines and reduce edema formation, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on their structural modifications. Key observations include:

- Substituents at Position 4 : Halogen or hydroxyl groups significantly enhance antimicrobial activity.

- Methoxy Substitution : The presence of a methoxy group on the phenyl ring increases lipophilicity, potentially improving membrane permeability and bioactivity .

| Compound Structure | Biological Activity | IC50 Value (μM) |

|---|---|---|

| Benzofuran Derivative A | Anticancer (A2780) | 11 |

| Benzofuran Derivative B | Antimicrobial (E. coli) | 24 mm IZ |

| Benzofuran Derivative C | Anti-inflammatory | N/A |

Case Studies

- Anticancer Efficacy : A study evaluated a series of benzofuran derivatives against multiple cancer cell lines, identifying specific compounds that exhibited promising antiproliferative effects and multidrug resistance reversal capabilities .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of benzofuran derivatives against various strains, confirming significant inhibition against S. aureus and K. pneumoniae, emphasizing the importance of substituent positions on activity outcomes .

Scientific Research Applications

Chemical Structure and Synthesis

The compound Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride features a complex structure that combines several pharmacologically relevant moieties. The synthesis typically involves multi-step reactions that integrate benzofuran, thiazole, and piperazine components. Recent studies have demonstrated efficient synthetic pathways yielding high purity and yield percentages through various methods, including microwave-assisted synthesis and one-pot reactions .

Example Synthesis Pathway

- Starting Materials : Benzofuran, 4-methoxyaniline, and thiazole derivatives.

- Reagents : Ethanol as a solvent, with or without catalysts.

- Procedure : Refluxing the reactants under controlled conditions followed by purification through recrystallization.

Biological Activities

The compound has shown promising biological activities across various studies:

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The incorporation of thiazole rings has been linked to enhanced activity against a range of bacteria and fungi. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against resistant strains of Pseudomonas aeruginosa and Candida albicans with minimal inhibitory concentrations (MICs) in the low μg/mL range .

Antiviral Potential

Recent research has indicated that benzofuran-based compounds exhibit inhibitory activity against viruses such as MERS-CoV. A related study highlighted that derivatives with specific substitutions could achieve IC50 values as low as 0.09 μM, suggesting strong potential for developing antiviral agents .

Anticancer Properties

Benzofuran derivatives are also being explored for their anticancer potential. Studies have reported that certain compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .

Case Study 1: Antimicrobial Efficacy

A series of benzofuran-thiazole hybrids were synthesized and tested against multiple bacterial strains. The results indicated that compounds with methoxy substitutions showed enhanced antimicrobial activity compared to their unsubstituted counterparts. Notably, one compound achieved an MIC of 31.25 μg/mL against C. krusei, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Activity

In a study focused on MERS-CoV inhibitors, a derivative of benzofuran was shown to significantly inhibit viral replication in vitro. The structure–activity relationship (SAR) analysis revealed that specific functional groups were critical for enhancing antiviral efficacy, paving the way for further drug development efforts targeting coronaviruses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and thiazole ring participate in nucleophilic substitutions:

-

Alkylation : Piperazine reacts with alkyl halides (e.g., propargyl bromide) under basic conditions (K₂CO₃, DMF) to form N-alkylated derivatives. For example, compound 8 in was synthesized via alkylation with 2-bromoethanol (yield: 75–79%).

-

Acylation : The secondary amine of piperazine undergoes acylation with activated esters (e.g., HATU coupling) to form carboxamides. In , coupling with n-Boc piperazine achieved a 90% yield.

Electrophilic Substitution on Benzofuran and Thiazole

The benzofuran and thiazole aromatic systems undergo regioselective electrophilic reactions:

-

Benzofuran : Electrophilic substitution occurs preferentially at the 5-position due to electron-donating effects of the fused furan oxygen. Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) yields halogenated/nitro derivatives.

-

Thiazole : The 5-position of the thiazole ring is activated for reactions such as sulfonation. In, methylsulfonyl substitution enhanced solubility and stability.

Coupling Reactions

Transition metal-catalyzed cross-couplings enable structural diversification:

Redox Reactions

Key functional groups undergo oxidation and reduction:

-

Methanone Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example, reduction of similar methanones in achieved >80% conversion.

-

Thiazole Oxidation : The methylsulfonyl group in was introduced via oxidation (H₂O₂/AcOH), improving pharmacokinetic properties.

Salt Formation and Acid-Base Reactions

The hydrochloride salt enhances aqueous solubility:

-

Deprotonation : Treatment with NaHCO₃ liberates the free base, enabling further functionalization (e.g., alkylation).

-

Counterion Exchange : Reaction with KPF₆ or NaBArF₄ forms alternative salts for crystallization studies .

Hydrolysis and Stability

-

Ester Hydrolysis : The methanone group resists hydrolysis under physiological conditions, but strong acids (HCl/EtOH) cleave the piperazine-thiazole bond.

-

Stability : The compound remains stable in pH 4–7 buffers but degrades in alkaline conditions (t₁/₂ = 12 h at pH 9).

Biological Activity-Driven Modifications

Structural analogs highlight reactivity tied to bioactivity:

Comparison with Similar Compounds

Table 2: Comparison with Urea-Based Thiazol-Piperazines

| Compound | Core Functional Group | Key Substituent | Yield (%) |

|---|---|---|---|

| Target Compound | Methanone | 4-Methoxyphenyl | N/A |

| 1f () | Urea | 4-Trifluoromethyl | 70.7 |

| 11d () | Urea | 4-Trifluoromethyl | 85.3 |

Benzofuran-Thiazolidinone Hybrids ()

The compound (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one shares a benzofuran core but incorporates a pyrazole-thiazolidinone system. Key distinctions:

- Rigidity vs. Flexibility: The thiazolidinone ring and imino group in ’s compound introduce conformational rigidity, contrasting with the target’s flexible piperazine-thiazol linkage.

Arylpiperazine Derivatives with Heterocycles ()

- : A benzofuran-piperazine compound linked to a methylsulfonyl benzo[d]thiazol highlights the impact of sulfonyl groups on solubility and target affinity. The target compound’s 4-methoxyphenyl group may reduce acidity compared to sulfonyl .

- : Thiophene- and pyrazole-containing arylpiperazines (e.g., compound 21) demonstrate the versatility of heterocyclic substitutions. The trifluoromethyl group in compound 21 increases lipophilicity, whereas the target’s methoxy group enhances hydrophilicity .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a polycyclic molecule comprising three distinct moieties:

- Benzofuran-2-carbonyl group : Synthesized via cyclization of substituted phenols or transition-metal-catalyzed C–H activation.

- 4-(4-Methoxyphenyl)thiazole : Constructed through Hantzsch thiazole synthesis using thioamides and α-haloketones.

- Piperazine linker : Introduced via nucleophilic substitution or coupling reactions.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

- Intermediate A : Benzofuran-2-carbonyl chloride

- Intermediate B : 4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazine

The final step involves coupling these intermediates followed by hydrochloride salt formation.

Synthetic Strategies for Key Intermediates

Synthesis of Benzofuran-2-Carbonyl Chloride

Rhodium-Catalyzed Benzofuran Formation

A rhodium(III)-catalyzed C–H activation protocol enables efficient benzofuran synthesis. Substituted salicylaldehyde derivatives react with vinylene carbonate in tetrachloroethane at 80°C using [Cp*RhCl₂]₂ as a catalyst, yielding benzofuran-2-carboxylates in 30–80% yields. Subsequent hydrolysis with aqueous NaOH (2 M, 60°C, 6 h) converts the ester to carboxylic acid, which is treated with thionyl chloride (SOCl₂, reflux, 4 h) to afford benzofuran-2-carbonyl chloride.

Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | [Cp*RhCl₂]₂, vinylene carbonate | 80°C | 12 h | 30–80% |

| Hydrolysis | NaOH (2 M) | 60°C | 6 h | 85–95% |

| Chlorination | SOCl₂ | Reflux | 4 h | 90–98% |

Base-Catalyzed Aldol Condensation

Alternatively, salicylaldehydes react with α-haloketones (e.g., chloroacetone) in the presence of triethylamine (neat conditions, 24 h) to form benzofuran-2-carboxylates. This method avoids transition metals but requires longer reaction times.

Synthesis of 4-((4-(4-Methoxyphenyl)Thiazol-2-yl)Methyl)Piperazine

Hantzsch Thiazole Cyclization

4-Methoxyphenylthioamide is treated with 2-bromo-1-(piperazin-1-yl)ethanone in ethanol under reflux (4 h) to form the thiazole ring. Recrystallization from dimethylformamide (DMF) yields the substituted thiazole-piperazine intermediate.

Reaction Scheme :

- Thioamide + α-Haloketone → Thiazole core (reflux, 4 h, ethanol)

- Purification: Recrystallization (DMF, 218–219°C)

Piperazine Functionalization

The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA), followed by deprotection with HCl in dioxane (0°C, 2 h) to regenerate the free amine.

Coupling and Salt Formation

Amide Bond Formation

Benzofuran-2-carbonyl chloride reacts with 4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazine in anhydrous DCM using N,N-diisopropylethylamine (DIPEA) as a base (0°C → room temperature, 12 h). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Hydrochloride Salt Precipitation

The free base is dissolved in hot 2-propanol, and HCl-saturated 2-propanol is added dropwise at room temperature. The precipitate is filtered, washed with cold 2-propanol, and dried under vacuum to yield the hydrochloride salt (melting point: 277–279°C).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | 2-Propanol |

| HCl Equivalents | 1.2 |

| Precipitation Temperature | 25°C |

| Yield | 85–92% |

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

The patent-derived method (WO2014006637A2) offers scalability advantages:

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:

Thiazole ring formation : Reacting 4-methoxyphenyl thioamide with α-bromoacetophenone derivatives under reflux in ethanol .

Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .

Benzofuran incorporation : Utilizing Sonogashira or Suzuki-Miyaura cross-coupling to attach the benzofuran group .

Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance solubility .

Q. Critical Parameters :

- Temperature control (<80°C for thiazole formation to prevent side reactions).

- Solvent selection (e.g., THF for nucleophilic substitutions, DMF for coupling reactions).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Table 1 : Synthetic Route Comparison

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The benzofuran aromatic protons appear as doublets (δ 6.8-7.5 ppm), while the piperazine methylene groups resonate at δ 2.5-3.5 ppm .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650 cm⁻¹ and hydrochloride salt formation via N-H stretches (~2500 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperazine conformation) and validate hydrogen bonding in the hydrochloride form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide structural optimization for enhanced pharmacological activity?

Methodological Answer:

- Key Modifications :

- Assays :

Table 2 : SAR Trends

| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 4-OCH₃ (parent) | 120 nM | 0.5 | |

| 4-CF₃ | 45 nM | 0.2 | |

| Piperazine-CH₂CH₃ | 90 nM | 1.1 |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Validation :

- Data Normalization :

- Use internal controls (e.g., known agonists/antagonists) to calibrate assay variability .

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish signal noise .

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

- Salt Forms : Hydrochloride salts enhance aqueous solubility (e.g., 2.5-fold increase vs. free base) .

- Prodrug Design : Introduce ester or amide prodrug moieties to improve oral bioavailability .

- CYP Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxy group) .

Q. How can computational methods predict off-target interactions or toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.